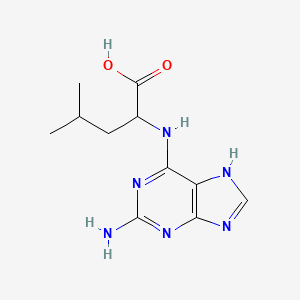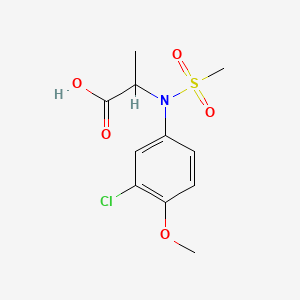
N-(2-amino-9H-purin-6-yl)leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-9H-purin-6-yl)leucine is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides. This compound is a conjugate of purine and leucine, an essential amino acid. The synthesis of purine conjugates with natural amino acids is a promising direction in the search for novel therapeutic agents .
Preparation Methods
The synthesis of N-(2-amino-9H-purin-6-yl)leucine can be achieved through several synthetic routes. One common method involves the coupling of N-(purin-6-yl)-amino acids to dimethyl (S)-glutamate in the presence of a carbodiimide coupling agent, followed by the removal of ester groups . Another approach is based on the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with corresponding dipeptides as nucleophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(2-amino-9H-purin-6-yl)leucine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbodiimide coupling agents for the initial synthesis and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nucleophilic substitution of chlorine in 6-chloropurine with dipeptides results in the formation of purine conjugates .
Scientific Research Applications
N-(2-amino-9H-purin-6-yl)leucine has several scientific research applications. It has been studied for its potential as an antimycobacterial agent, showing moderate activity against Mycobacterium tuberculosis . Additionally, purine conjugates with natural amino acids have been explored for their antiviral properties, including activity against herpes viruses, HIV, hepatitis C, and influenza viruses . In the field of medicinal chemistry, these compounds are also investigated for their antitumor properties .
Mechanism of Action
The mechanism of action of N-(2-amino-9H-purin-6-yl)leucine involves its interaction with specific molecular targets and pathways. For instance, purine derivatives are known to inhibit enzymes involved in nucleotide synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . These interactions can lead to the inhibition of DNA synthesis and cell proliferation, making them effective as anticancer agents . The compound may also exert its effects through other pathways, such as inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-(2-amino-9H-purin-6-yl)leucine can be compared with other similar compounds, such as 6-aminopurines and their derivatives. These compounds share a common purine structure but differ in their substituents and biological activities . For example, 6-aminopurines are known for their roles as Na+ channel blockers, VEGF-R and EGF-R inhibitors, and inhibitors of hepatic protein degradation . The uniqueness of this compound lies in its conjugation with leucine, which may enhance its therapeutic potential and specificity .
Properties
IUPAC Name |
2-[(2-amino-7H-purin-6-yl)amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2/c1-5(2)3-6(10(18)19)15-9-7-8(14-4-13-7)16-11(12)17-9/h4-6H,3H2,1-2H3,(H,18,19)(H4,12,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMCSRRFYPSNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC(=NC2=C1NC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3-chloro-4-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B7971833.png)


![4-(2-{1,10-dihydroxy-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethoxy)-4-oxobutanoic acid](/img/structure/B7971850.png)
![7-[(2-hydroxyphenyl)methyl-methylamino]-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B7971857.png)

![9a,11a-dimethyl-7-oxo-1-[(trimethylsilyl)oxy]-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1-carbonitrile](/img/structure/B7971867.png)

![2-[1-(acetyloxy)-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]-2-oxoethyl acetate](/img/structure/B7971869.png)
![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3(6H)-one](/img/structure/B7971877.png)
![1-cyano-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B7971883.png)
![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]phenylalaninate](/img/structure/B7971892.png)
![1'-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7971908.png)

